molecular formula C9H7ClF2O B12845806 2-(2,6-Difluorophenyl)propanoyl chloride

2-(2,6-Difluorophenyl)propanoyl chloride

Cat. No.: B12845806
M. Wt: 204.60 g/mol
InChI Key: WYEXVGIMZFBVPE-UHFFFAOYSA-N
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Description

2-(2,6-Difluorophenyl)propanoyl chloride is an organic compound with the molecular formula C9H7ClF2O. It belongs to the class of carbonyl chlorides and is characterized by the presence of a difluorophenyl group attached to a propanoyl chloride moiety. This compound is primarily used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,6-Difluorophenyl)propanoyl chloride can be synthesized through the Friedel-Crafts acylation reaction. In this process, 2,6-difluorobenzene is reacted with propanoyl chloride in the presence of an aluminum chloride (AlCl3) catalyst. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorophenyl)propanoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)propanoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, leading to the formation of covalent bonds with the nucleophilic species. This reactivity is facilitated by the electron-withdrawing effects of the difluorophenyl group, which increases the electrophilicity of the carbonyl carbon .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-Difluorophenyl)propanoyl chloride is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis .

Properties

Molecular Formula

C9H7ClF2O

Molecular Weight

204.60 g/mol

IUPAC Name

2-(2,6-difluorophenyl)propanoyl chloride

InChI

InChI=1S/C9H7ClF2O/c1-5(9(10)13)8-6(11)3-2-4-7(8)12/h2-5H,1H3

InChI Key

WYEXVGIMZFBVPE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC=C1F)F)C(=O)Cl

Origin of Product

United States

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